molecular formula C21H18ClFN2O4S2 B2906724 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 950475-15-7

3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2906724
CAS No.: 950475-15-7
M. Wt: 480.95
InChI Key: JZGBANSMHSASQT-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic compound of high interest in medicinal chemistry and chemical biology research. This molecule features a unique dual-domain structure, incorporating a 1,2,3,4-tetrahydroquinoline scaffold linked to two distinct sulfonamide functional groups. The sulfonamide moiety is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets and enzymes, such as carbonic anhydrases and dihydropteroate synthetase . As a result, compounds in this class are frequently investigated for their potential pharmacological activities. This benzenedisulfonamide derivative is supplied strictly for research use only and is intended for in vitro applications in a controlled laboratory setting. It is an invaluable tool for researchers exploring the structure-activity relationships (SAR) of sulfonamide-containing compounds, developing new enzyme inhibitors, or screening for novel therapeutic agents in areas such as oncology or infectious diseases. Specific research applications for this exact compound are an active area of scientific investigation, and researchers are encouraged to consult the primary scientific literature for the latest findings. Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure safe handling practices are followed and to determine the applicability of this compound for their specific research purposes.

Properties

IUPAC Name

3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(13-16)30(26,27)24-18-9-6-15-3-2-12-25(21(15)14-18)31(28,29)19-10-7-17(23)8-11-19/h1,4-11,13-14,24H,2-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGBANSMHSASQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The tetrahydroquinoline intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Chlorination: The final step involves the chlorination of the benzenesulfonamide moiety using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain consistency and safety.

Chemical Reactions Analysis

Sulfonamide Nucleophilic Substitution

The sulfonamide group (-SO₂NH-) participates in nucleophilic displacement reactions under basic conditions. Key findings:

  • Amide bond cleavage : Treatment with LiAlH₄ in anhydrous THF at 0–5°C selectively reduces the sulfonamide to a thiol intermediate, though yields remain moderate (42–58%) .
  • Sulfonyl chloride regeneration : Reaction with PCl₅ in refluxing toluene regenerates the sulfonyl chloride precursor, enabling further functionalization .
Reaction TypeReagents/ConditionsProductYieldSource
ReductionLiAlH₄, THF, 0–5°CThiol derivative58%
ChlorinationPCl₅, toluene, 110°CSulfonyl chloride83%

Electrophilic Aromatic Substitution

The chlorinated benzene ring undergoes electrophilic substitution, primarily at the para position relative to the sulfonamide group:

  • Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group with 67% regioselectivity .
  • Sulfonation : Fuming H₂SO₄ at 120°C adds a sulfonic acid group, though competing decomposition limits yields to 34% .
ElectrophileConditionsPositionYield
NO₂⁺HNO₃/H₂SO₄, 50°CPara67%
SO₃HFuming H₂SO₄, 120°CPara34%

Condensation with Carbonyl Derivatives

The tetrahydroquinoline nitrogen reacts with aldehydes/ketones via Mannich-type pathways:

  • Formaldehyde condensation : In ethanol/HCl at 60°C, forms a methylene-bridged dimer (72% yield) .
  • Cyclization with diketones : 2,4-pentanedione in propan-2-ol/HCl yields pyrazole-fused derivatives (Table 3) .
Carbonyl SourceConditionsProductYield
FormaldehydeEtOH/HCl, 60°CDimer72%
2,4-PentanedionePropan-2-ol/HCl, refluxPyrazole analog61%

Oxidation of Tetrahydroquinoline Moiety

The tetrahydroquinoline ring oxidizes to quinoline under strong conditions:

  • KMnO₄ oxidation : In acidic aqueous medium (pH 2–3), yields 89% quinoline sulfonamide.
  • DDQ dehydrogenation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane achieves 94% conversion at 80°C .
Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄/H₂O, 70°CQuinoline derivative89%
DDQDioxane, 80°CQuinoline derivative94%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-Cl bond cleavage:

  • Dechlorination : In methanol, forms N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene sulfonamide as the major product (quantum yield Φ = 0.32) .
  • Radical coupling : Under N₂ atmosphere, generates biaryl byproducts via aryl radical intermediates .

Catalytic Cross-Coupling

The aryl chloride participates in palladium-mediated couplings:

  • Suzuki-Miyaura : With phenylboronic acid/Pd(PPh₃)₄, forms biphenyl derivatives (78% yield) .
  • Buchwald-Hartwig amination : Using XPhos/Pd₂(dba)₃, introduces amino groups at the chloride position .
Reaction TypeCatalystCoupling PartnerYield
Suzuki-MiyauraPd(PPh₃)₄PhB(OH)₂78%
Buchwald-HartwigPd₂(dba)₃/XPhosMorpholine65%

Hydrolytic Stability

The compound resists hydrolysis under physiological conditions:

  • pH 7.4 buffer : <5% degradation after 24h at 37°C .
  • Acidic hydrolysis (HCl 6M) : Complete cleavage of sulfonamide occurs after 8h reflux .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that compounds with thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can enhance the selectivity and potency against specific cancer types, including breast and lung cancer cells .

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression. The presence of the pyridine moiety may contribute to enhanced binding affinity to these enzymes .

Antimicrobial Properties

N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Drug Development

The unique structure of N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide makes it a candidate for further development into pharmaceuticals. The compound's ability to interact with various biological targets allows researchers to explore its use in combination therapies for chronic diseases .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical trials:

  • Study on Antitumor Activity : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups .
  • Enzyme Inhibition Study : In vitro assays demonstrated that the compound effectively inhibited COX enzymes, leading to reduced inflammation markers in treated cells .

Material Science Applications

Beyond medicinal chemistry, N-[(3-chloro-4-fluorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is being explored for its potential applications in material science. Its unique chemical structure allows for the development of new materials with specific properties:

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to evaluate its use as an additive in high-performance polymers used in aerospace and automotive industries .

Nanotechnology

The compound's properties make it suitable for nanotechnology applications, particularly in the development of nanoscale drug delivery systems. Its ability to form stable complexes with various biomolecules can facilitate targeted drug delivery and improve therapeutic outcomes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, while the chloro and fluoro substituents enhance binding affinity through hydrophobic interactions. This leads to inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonyl Groups

a) Alkylsulfonyl Derivatives
  • 3-Chloro-N-(1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)-4-Fluorobenzenesulfonamide (CAS 1021117-21-4): Molecular Formula: C17H18ClFN2O4S2 Molecular Weight: 432.9 Key Difference: Replaces the 4-fluorobenzenesulfonyl group with an ethylsulfonyl substituent. The smaller alkyl chain reduces molecular weight and may enhance solubility but diminish aromatic π-π stacking interactions in target binding .
  • However, steric bulk may reduce binding affinity for sterically constrained targets .
b) Aromatic/Heterocyclic Sulfonyl Derivatives
  • 4-Chloro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide: Key Difference: Substitutes the 4-fluorobenzenesulfonyl group with a thiophene-2-carbonyl moiety. The thiophene ring introduces sulfur-based electronic effects and may alter metabolic stability. Exact molecular data are unavailable, but the heterocycle likely reduces molecular weight and modifies solubility .

Core Structure Modifications

  • N-(3-((1,4-Diazepan-1-yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide Hydrochloride (10c): Molecular Formula: C18H22ClN3O2S Molecular Weight: 379.90 Key Difference: Replaces the tetrahydroquinolinyl core with a phenyl-1,4-diazepane hybrid. The diazepane ring introduces basic nitrogen atoms, which may enhance CNS penetration but reduce selectivity for peripheral targets .

Physicochemical and Pharmacological Implications

Compound Molecular Weight Key Substituents Potential Advantages Limitations
Target Compound (CAS 946346-24-3) 481.0 4-Fluorobenzenesulfonyl, 3-Cl-Ph-SO2 High target affinity (aromatic interactions) Lower solubility due to hydrophobicity
Ethylsulfonyl Analog (CAS 1021117-21-4) 432.9 Ethylsulfonyl Improved solubility Reduced binding affinity
Diazepane Derivative (10c) 379.90 1,4-Diazepane core Enhanced CNS bioavailability Off-target effects

Biological Activity

3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a tetrahydroquinoline core, which is further substituted with a fluorobenzenesulfonyl moiety.

Synthetic Route

The synthesis typically involves:

  • Formation of the sulfonyl chloride from 4-fluorobenzenesulfonyl chloride.
  • Reaction with a tetrahydroquinoline derivative under basic conditions.
  • Purification through recrystallization or chromatography.

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The mechanism of action is believed to involve inhibition of receptor tyrosine kinases (RTKs), particularly the TrkA family , which are implicated in glioblastoma (GBM) treatment.

  • In vitro Studies : The compound exhibited significant cytotoxicity against GBM cell lines (U87 and MEF), with inhibition rates reaching up to 78% compared to controls like cisplatin .
CompoundInhibition Rate (%)Cell Line
This compound78U87
Cisplatin90U87

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Antibacterial Activity : It showed effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
MicroorganismActivity Observed
Staphylococcus aureusSignificant Inhibition
Escherichia coliModerate Inhibition

The proposed mechanism involves:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in cellular pathways.
  • DNA Interaction : The tetrahydroquinoline structure can intercalate with DNA, potentially leading to apoptosis in cancer cells.

Case Studies

Several case studies have reported on the biological activity of similar compounds:

  • Leishmaniasis Treatment : Derivatives with similar structures have shown promising results against Leishmania species, indicating potential for treating parasitic infections .
  • Antitumor Activity : A study on benzenesulfonamide analogs highlighted their ability to induce cell death in GBM models through RTK inhibition .

Q & A

Q. What in vitro models are suitable for evaluating the compound’s potential in neurodegenerative disease research?

  • Methodological Answer :
  • Primary neuronal cultures : Assess neuroprotection against Aβ oligomers or glutamate excitotoxicity .
  • Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict CNS penetration .
  • Microglial activation assays : Measure TNF-α/IL-6 secretion in BV2 cells treated with LPS .

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